N,N'-bis(3-nitrophenyl)hexanediamide

Description

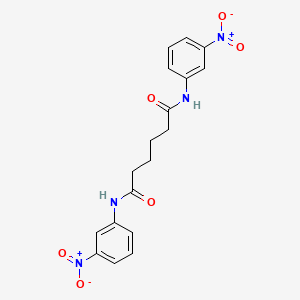

N,N'-bis(3-nitrophenyl)hexanediamide is a symmetric alkanediamide featuring a hexanediamide backbone (six methylene groups, m=6) and 3-nitrophenyl substituents.

Properties

CAS No. |

28819-88-7 |

|---|---|

Molecular Formula |

C18H18N4O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N,N'-bis(3-nitrophenyl)hexanediamide |

InChI |

InChI=1S/C18H18N4O6/c23-17(19-13-5-3-7-15(11-13)21(25)26)9-1-2-10-18(24)20-14-6-4-8-16(12-14)22(27)28/h3-8,11-12H,1-2,9-10H2,(H,19,23)(H,20,24) |

InChI Key |

ZLSAWEWARGDALZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for N,N’-bis(3-nitrophenyl)hexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-nitrophenyl)hexanediamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: The major product is N,N’-bis(3-aminophenyl)hexanediamide.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N,N’-bis(3-nitrophenyl)hexanediamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for drug development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3-nitrophenyl)hexanediamide depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the aryl rings significantly alter hydrophobicity (logP), solubility, and electronic properties. Key analogs include:

*Estimated based on nitro group’s contribution to logP compared to chloro/methyl analogs .

Key Findings :

- Nitro vs. Chloro: The 3-NO₂ group increases polarity compared to 3-Cl but reduces aqueous solubility due to higher molecular weight and stronger intermolecular interactions (e.g., dipole-dipole) .

- Hydrophobic vs. Polar : Methyl and ethyl substituents (e.g., 3-CH₃ in ) enhance hydrophobicity, favoring membrane permeability but limiting solubility .

Structural Analog Case Studies

- N,N'-bis(3,4-dichlorophenyl)hexanediamide: Exhibited moderate antialgal activity, with solubility as a limiting factor. The 3-NO₂ derivative may face similar challenges .

- N,N'-1,4-phenylenebisbenzamide : A bisamide with benzene substituents showed poor nucleation efficiency in polymers compared to pyridine analogs, highlighting substituent specificity beyond chain length .

Biological Activity

N,N'-bis(3-nitrophenyl)hexanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hexanediamine with 3-nitrobenzoyl chloride. The process is generally carried out in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the reaction. The reaction conditions require stirring at room temperature for several hours to ensure complete conversion.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a broad spectrum of action. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.4 |

| HeLa (Cervical Cancer) | 6.7 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The nitro groups can undergo bioreduction within biological systems to form reactive intermediates that interact with cellular enzymes, disrupting metabolic processes.

- DNA Interaction : Studies suggest that the compound may intercalate into DNA, leading to structural changes that inhibit replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a synergistic effect when combined with conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance.

Anticancer Research

In another study focusing on lung cancer treatment, researchers evaluated the compound's effects on A549 cells. Results showed that treatment with this compound resulted in significant apoptosis induction, with associated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.